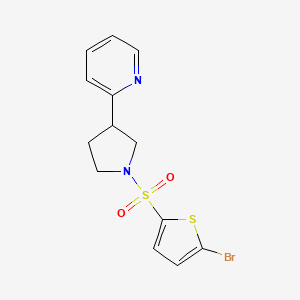
2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a chemical that likely features a pyrrolidine ring sulfonylated with a 5-bromothiophen-2-yl group and a pyridine moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related sulfonyl pyrrolidine derivatives is described in the first paper, where an acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols is used to form new 1-(arylsulfonyl)pyrrolidines . This suggests that a similar approach could potentially be adapted for the synthesis of the target compound by substituting the appropriate phenol precursor with a 5-bromothiophen-2-yl moiety.
Molecular Structure Analysis
The molecular structure of the compound would likely include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, sulfonylated with a 5-bromothiophen-2-yl group. This structure is expected to be aromatic due to the presence of the pyridine and thiophene rings, which could influence its electronic properties and reactivity.
Chemical Reactions Analysis
The compound's reactivity could be influenced by the presence of the sulfonyl group and the bromine atom. The bromine could act as a leaving group in nucleophilic substitution reactions, while the sulfonyl group could be involved in sulfonylation reactions. The pyridine nitrogen might also participate in various chemical reactions, such as quaternization or coordination with metal ions.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of this compound are not provided, related compounds with pyridine and sulfur units have been shown to possess high refractive indices and low birefringence, as well as good solubility, thermal, and mechanical properties . These properties suggest that the compound may also exhibit similar characteristics, making it potentially useful for applications requiring materials with high optical clarity and stability.
Applications De Recherche Scientifique
Photovoltaic Applications
In the realm of renewable energy, this compound has been explored for its potential in photovoltaic applications. A study by Maharaja Jayapal et al. (2018) involved the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, which were then used to synthesize a series of dinuclear Cu(I) complexes. These complexes demonstrated moderate power conversion efficiency (PCE) in dye-sensitized solar cells (DSSCs), showcasing their potential in the development of new materials for photovoltaic applications (Maharaja Jayapal et al., 2018).
Synthesis of Heterocyclic Compounds
The compound also plays a crucial role in the synthesis of heterocyclic compounds, which are essential in various fields of chemical research. For example, S. Benetti et al. (2002) utilized similar sulfone-functionalized compounds as precursors for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This methodology provides an efficient way to generate aromatic and saturated heterocyclic compounds, highlighting the versatility of such compounds in synthetic organic chemistry (S. Benetti et al., 2002).
Catalysis and Organic Reactions
Moreover, the compound has found application as a catalyst in organic reactions. A. Khazaei et al. (2013) reported the synthesis of a sulfonic acid functionalized pyridinium chloride as a novel Bronsted acidic ionic liquid and characterized it for use as a highly efficient, homogeneous, and reusable catalyst. This material was used in the preparation of hexahydroquinolines through a one-pot multi-component condensation, demonstrating the compound's utility in facilitating complex organic reactions (A. Khazaei et al., 2013).
Antimicrobial Studies
In addition to its applications in materials science and catalysis, derivatives of this compound have been explored for their antimicrobial properties. For instance, R. El-Sayed (2006) conducted a study on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, showcasing the potential of sulfonamide-functionalized compounds in developing new antimicrobial agents (R. El-Sayed, 2006).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives can have diverse ADME properties .
Propriétés
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-12-4-5-13(19-12)20(17,18)16-8-6-10(9-16)11-3-1-2-7-15-11/h1-5,7,10H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALLPWLUAREBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

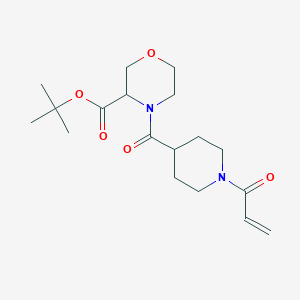


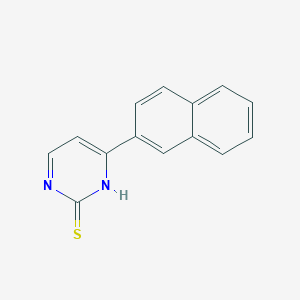
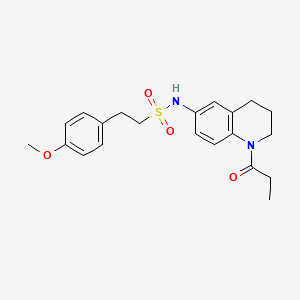
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)
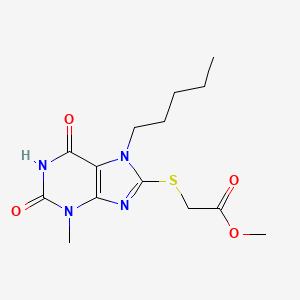
![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)
![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)
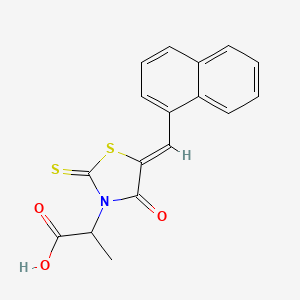
![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)